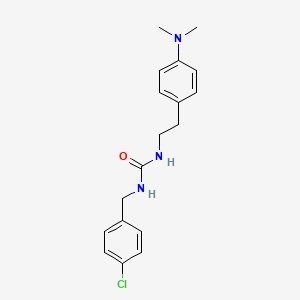

1-(4-Chlorobenzyl)-3-(4-(dimethylamino)phenethyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-(4-Chlorobenzyl)-3-(4-(dimethylamino)phenethyl)urea” is a urea derivative. Urea compounds are often used in medicinal chemistry due to their bioactivity . The presence of a chlorobenzyl group and a dimethylaminophenethyl group could potentially influence the compound’s properties and bioactivity.

科学的研究の応用

Complexation-Induced Unfolding

Heterocyclic ureas, including structures related to "1-(4-Chlorobenzyl)-3-(4-(dimethylamino)phenethyl)urea," have been studied for their ability to undergo complexation-induced unfolding. This process involves the transformation of simple foldamers into multiply hydrogen-bonded sheetlike structures, mimicking the helix-to-sheet transition shown by peptides. Such molecules serve as useful building blocks for self-assembly, highlighting their potential in nanotechnology and material science applications (Corbin et al., 2001).

Antioxidant Activity and Enzyme Inhibition

Compounds derived from phenethylamines, including those structurally similar to "1-(4-Chlorobenzyl)-3-(4-(dimethylamino)phenethyl)urea," have shown significant antioxidant activities and enzyme inhibitory properties. These compounds effectively inhibit human carbonic anhydrase and acetylcholinesterase enzymes, suggesting their utility in therapeutic applications, particularly in conditions where oxidative stress and enzymatic dysregulation are involved (Aksu et al., 2016).

Urease-Like Intrinsic Catalytic Activities

Research into dinuclear nickel complexes has unveiled urease-like intrinsic catalytic activities, including the hydrolysis of urea. Inspired by the natural enzyme urease, these complexes demonstrate the potential for chemical catalysis in aqueous solutions, possibly offering new pathways for the synthesis of biologically active compounds (Kundu et al., 2021).

Nonpeptide Agonist of the GPR14/Urotensin-II Receptor

The discovery of a nonpeptidic agonist, structurally related to "1-(4-Chlorobenzyl)-3-(4-(dimethylamino)phenethyl)urea," for the GPR14/urotensin-II receptor showcases its significance in pharmacology. This compound, identified through a functional cell-based screen, serves as a potential lead for drug development targeting the urotensin-II receptor, which is implicated in various physiological and pathological processes (Croston et al., 2002).

特性

IUPAC Name |

1-[(4-chlorophenyl)methyl]-3-[2-[4-(dimethylamino)phenyl]ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClN3O/c1-22(2)17-9-5-14(6-10-17)11-12-20-18(23)21-13-15-3-7-16(19)8-4-15/h3-10H,11-13H2,1-2H3,(H2,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAZCGFGGRLFVNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCNC(=O)NCC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chlorobenzyl)-3-(4-(dimethylamino)phenethyl)urea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-ethoxyphenyl)-2-[[3-(3-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2686961.png)

![3-(4-Chlorophenyl)-1-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)

![6-Tert-butyl-2-[1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2686976.png)

![2-(5-Bromothiophen-2-yl)-N-[2-(prop-2-enoylamino)ethyl]propanamide](/img/structure/B2686979.png)

![N-methyl-2-(3-phenylpropanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2686981.png)